molecular formula C21H33N3O3 B6139841 1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone

1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone

Cat. No. B6139841
M. Wt: 375.5 g/mol
InChI Key: HUJNGRNJZFKJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone is a chemical compound that has gained significant attention from the scientific community due to its potential as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone is not fully understood. However, it is believed to act as a dopamine transporter blocker, inhibiting the reuptake of dopamine in the brain. This results in increased levels of dopamine in the synapse, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone has been shown to have various biochemical and physiological effects. For instance, it has been shown to increase locomotor activity in rats and to induce conditioned place preference, suggesting its potential as a drug of abuse. Additionally, it has been shown to alter dopamine release in the prefrontal cortex and to modulate the activity of various other neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone in lab experiments include its high potency and specificity as a dopamine transporter blocker. However, its potential for abuse and its limited solubility in water are significant limitations that must be considered when designing experiments.

Future Directions

There are several potential future directions for research on 1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone. For instance, further studies could investigate the compound's potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, studies could investigate the compound's effects on other neurotransmitters and their potential implications for various physiological and behavioral processes.

Synthesis Methods

The synthesis of 1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone involves several steps, including the condensation of 2-(2-hydroxy-3-(1-piperidinyl)propoxy)benzaldehyde with 1,2-bis(2-aminoethyl)pyrrolidine, followed by cyclization with acetic anhydride. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone has shown potential as a tool for scientific research in various fields. For instance, the compound has been used in studies investigating the role of the dopamine transporter in addiction and other neurological disorders. Additionally, it has been used to study the mechanisms underlying the effects of various psychoactive substances.

properties

IUPAC Name

1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c25-19(16-23-11-4-1-5-12-23)17-27-20-8-3-2-7-18(20)15-22-10-14-24-13-6-9-21(24)26/h2-3,7-8,19,22,25H,1,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJNGRNJZFKJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2CNCCN3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0115470.P001

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